molecular formula C14H21I B14523445 4-Iodo-1,1'-bi(bicyclo[2.2.1]heptane) CAS No. 62947-56-2

4-Iodo-1,1'-bi(bicyclo[2.2.1]heptane)

Cat. No.: B14523445
CAS No.: 62947-56-2
M. Wt: 316.22 g/mol
InChI Key: XSXORYPLVJADOZ-UHFFFAOYSA-N
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Description

4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) is a compound that belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane family. This compound is characterized by the presence of an iodine atom attached to the fourth position of the bicyclo[2.2.1]heptane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) typically involves the iodination of 1,1’-bi(bicyclo[2.2.1]heptane). One common method is the electrophilic substitution reaction where iodine is introduced to the bicyclo[2.2.1]heptane core. This can be achieved using iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Scientific Research Applications

4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

  • 1-Bromo-1,1’-bi(bicyclo[2.2.1]heptane)
  • 1-Chloro-1,1’-bi(bicyclo[2.2.1]heptane)
  • 1-Fluoro-1,1’-bi(bicyclo[2.2.1]heptane)

Comparison: Compared to its halogenated analogs, 4-Iodo-1,1’-bi(bicyclo[2.2.1]heptane) is unique due to the larger atomic radius and higher reactivity of the iodine atom. This makes it more suitable for certain types of chemical reactions, such as those requiring a good leaving group. Additionally, the iodine atom’s ability to participate in halogen bonding can influence the compound’s interactions in biological systems, potentially leading to different biological activities and applications .

Properties

CAS No.

62947-56-2

Molecular Formula

C14H21I

Molecular Weight

316.22 g/mol

IUPAC Name

1-(1-bicyclo[2.2.1]heptanyl)-4-iodobicyclo[2.2.1]heptane

InChI

InChI=1S/C14H21I/c15-14-7-5-13(10-14,6-8-14)12-3-1-11(9-12)2-4-12/h11H,1-10H2

InChI Key

XSXORYPLVJADOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)C34CCC(C3)(CC4)I

Origin of Product

United States

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